molecular formula C9H10N4O3 B14254265 3-Methyl-1-propanoyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 189264-26-4

3-Methyl-1-propanoyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B14254265
CAS No.: 189264-26-4
M. Wt: 222.20 g/mol
InChI Key: LZCAUTJBGFDVFY-UHFFFAOYSA-N
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Description

3-Methyl-1-propanoyl-3,7-dihydro-1H-purine-2,6-dione, also known as 3-Methylxanthine, is a derivative of xanthine. It is a white crystalline powder that is slightly soluble in water and has a bitter taste. This compound is structurally related to other xanthines such as caffeine and theobromine .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-1-propanoyl-3,7-dihydro-1H-purine-2,6-dione can be synthesized through various methods. One common method involves the methylation of xanthine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves the extraction and purification from natural sources such as tea leaves or cocoa beans. The extraction process includes solvent extraction followed by crystallization and purification steps .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-propanoyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

3-Methyl-1-propanoyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-1-propanoyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with various molecular targets. It acts as a nonselective phosphodiesterase inhibitor, leading to an increase in intracellular cyclic AMP levels. This results in bronchodilation and other physiological effects. Additionally, it can block adenosine receptors, contributing to its stimulant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1-propanoyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific methylation pattern and its distinct pharmacological profile. Unlike caffeine, it has a more pronounced effect on bronchodilation and less central nervous system stimulation .

Properties

CAS No.

189264-26-4

Molecular Formula

C9H10N4O3

Molecular Weight

222.20 g/mol

IUPAC Name

3-methyl-1-propanoyl-7H-purine-2,6-dione

InChI

InChI=1S/C9H10N4O3/c1-3-5(14)13-8(15)6-7(11-4-10-6)12(2)9(13)16/h4H,3H2,1-2H3,(H,10,11)

InChI Key

LZCAUTJBGFDVFY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1C(=O)C2=C(N=CN2)N(C1=O)C

Origin of Product

United States

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